molecular formula C16H21N3O4S B2394249 Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate CAS No. 1286727-11-4

Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate

Cat. No. B2394249
M. Wt: 351.42
InChI Key: UXAHCBKOSVBJEB-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . It and its derivatives are essential heterocyclic compounds with a variety of properties and applications . Azetidines are four-membered nitrogen-containing heterocycles . They are used in organic synthesis and medicinal chemistry .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method to make aminothiophene derivatives . Azetidines can be synthesized by the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .


Molecular Structure Analysis

Thiophene contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Azetidines are four-membered nitrogen-containing heterocycles .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate, and related compounds, have been extensively studied for their synthesis methods and potential biological activities. Microwave-assisted synthesis has been utilized to create hybrid molecules containing various acid moieties, demonstrating significant antimicrobial, antiurease, and antilipase activities. This showcases the compound's potential in developing new antimicrobial agents (Başoğlu et al., 2013).

Chemical Transformations and Derivatives

The compound's versatility in chemical transformations is notable. It reacts with secondary amines to yield N,N′-disubstituted piperazine derivatives, highlighting its utility in synthesizing complex heterocyclic structures (Vasileva et al., 2018). Similarly, its involvement in novel transformations for synthesizing thienopyrimidines indicates its role in developing new pharmacologically relevant compounds (Pokhodylo et al., 2010).

Antimicrobial and Enzyme Inhibitory Activities

Further research into 1,2,4-Triazole derivatives containing a piperazine nucleus has shown promising biological potentials, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These findings suggest the compound's potential in medical and pharmaceutical applications (Mermer et al., 2018).

Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been used as a building block for synthesizing new heterocycles with potent anticancer activity against colon HCT-116 human cancer cell lines. This underscores the importance of such compounds in developing new cancer therapies (Abdel-Motaal et al., 2020).

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . The focus is on the most recent advances, trends, and future directions .

properties

IUPAC Name

ethyl 4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-2-23-16(22)18-7-5-17(6-8-18)14(20)12-10-19(11-12)15(21)13-4-3-9-24-13/h3-4,9,12H,2,5-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAHCBKOSVBJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate

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